N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate (CAS: 20602-94-2) and 2,2,2-trichloroethylamine hydrochloride . The reaction proceeds under specific conditions to yield N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide .
Industrial Production:: Industrial production methods may vary, but they typically involve efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reaction Types:: N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Employ oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Use reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : React with nucleophiles (e.g., amines) under appropriate conditions.
Major Products:: The specific products depend on the reaction type and conditions. For instance, reduction may yield an amine derivative, while oxidation could lead to an amide or other functional groups.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide finds applications in:
- Medicine : Investigated for potential therapeutic effects.
- Chemistry : Used as a building block in organic synthesis.
- Industry : Employed in the development of novel materials.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of its azepane ring, chlorophenyl group, and amide functionality.
Remember that this information is based on available data, and further studies may reveal additional insights.
Properties
Molecular Formula |
C22H27ClN2O |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H27ClN2O/c1-17-10-12-18(13-11-17)22(26)24-16-21(19-8-4-5-9-20(19)23)25-14-6-2-3-7-15-25/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26) |
InChI Key |
PCNDSLWCGGMEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
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